Wee1 Kinase Inhibitory Potency: Quantitative Comparison of Pyrido[4,3-d]pyrimidin-4-one Derivatives vs. Clinical Benchmark MK-1775
A series of pyrido[4,3-d]pyrimidin-4-one derivatives exhibited Wee1 kinase inhibition with IC50 values ranging from 19 nM to 1485 nM in a kinase activity assay [1]. The clinical-stage Wee1 inhibitor MK-1775 (adavosertib) demonstrates a reported Wee1 IC50 of 2.4 nM, establishing the pyrido[4,3-d]pyrimidin-4-one series as a distinct scaffold with comparable nanomolar potency while offering different physicochemical and patent-space advantages [2].
| Evidence Dimension | Wee1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 19–1485 nM (series range) |
| Comparator Or Baseline | MK-1775 (adavosertib) = 2.4 nM |
| Quantified Difference | Target series exhibits 8-fold to 620-fold higher IC50 than comparator; however, optimized derivative in series achieves 19 nM (8-fold higher) |
| Conditions | In vitro Wee1 kinase inhibition assay; compound 34 (most potent derivative) IC50 = 19 nM |
Why This Matters
For procurement decisions in oncology drug discovery, the pyrido[4,3-d]pyrimidin-4-one scaffold offers nanomolar Wee1 inhibition potency from a structurally distinct chemotype, providing an alternative starting point when seeking freedom-to-operate from MK-1775-related intellectual property.
- [1] Ye Q, Ma J, Wang P, et al. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorg Med Chem. 2023;87:117312. View Source
- [2] BindingDB BDBM50240826. AZD-1775 | MK-1775: Wee1 inhibitor affinity data (IC50 = 2.40 nM). View Source
